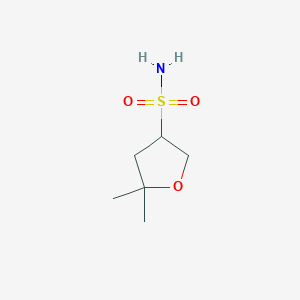

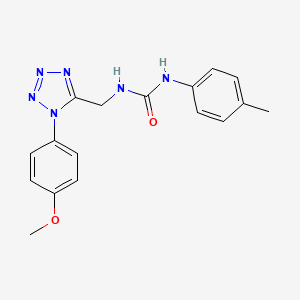

![molecular formula C34H20N6O3S4 B2547406 N-[2-[4-[4-[4-(1,3-benzothiazole-2-carbonylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide CAS No. 477535-97-0](/img/structure/B2547406.png)

N-[2-[4-[4-[4-(1,3-benzothiazole-2-carbonylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including cyclocondensation, acyl chlorination, and coupling reactions. For instance, the synthesis of benzothiazole derivatives often starts with the condensation of carbohydrazides with various substituted aromatic aldehydes, followed by reactions with thioglycolic acid in DMF to yield thiazolidin derivatives . Similarly, the synthesis of benzothiazine carboxamides involves acyl chlorination followed by coupling with aminobenzoic acid and cyclization .

Molecular Structure Analysis

The molecular structure of benzothiazole and thiazolyl derivatives is characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectra . These techniques help in confirming the identity and purity of the synthesized compounds. The presence of multiple aromatic rings and heteroatoms in the compound suggests a complex structure with potential for diverse chemical reactivity and biological interactions.

Chemical Reactions Analysis

Compounds containing benzothiazole and thiazolyl groups can undergo various chemical reactions, including isomerization and cyclization. For example, N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines can spontaneously isomerize to yield benzothiazoles under certain conditions . These reactions are influenced by the electronic properties of substituents and can be utilized to generate a wide array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole and thiazolyl derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in polar organic solvents, which is essential for their biological activity testing. The presence of multiple aromatic systems and heteroatoms also suggests that these compounds may have significant UV-Vis absorbance, which can be used in their characterization .

Case Studies

Several of the synthesized compounds have been evaluated for their biological activities. For instance, novel benzothiazole derivatives have shown promising antibacterial and antifungal activities . Some compounds have also been identified with high analgesic activity , and others have exhibited antitumor activities in vitro . These studies highlight the potential therapeutic applications of benzothiazole and thiazolyl derivatives in treating various diseases.

Scientific Research Applications

Antimicrobial Applications

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing significant activity against various bacterial and fungal strains. For instance, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated more potent effects than reference drugs against pathogenic strains, indicating their potential as antimicrobial agents (Bikobo et al., 2017). These findings highlight the promise of benzothiazole compounds in addressing antimicrobial resistance and developing new therapeutic strategies.

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their ability to inhibit corrosion, particularly in steel structures exposed to acidic environments. The study on two benzothiazole derivatives showed their superior corrosion inhibition efficiency for carbon steel in 1 M HCl solution, offering enhanced stability and higher inhibition efficiencies compared to previously reported inhibitors. This suggests their applicability in industrial settings to prolong the lifespan of metal structures and components (Hu et al., 2016).

Fluorescence and Sensing Applications

Some benzothiazole derivatives exhibit unique photophysical properties, such as temperature-controlled fluorescence switching, making them suitable for developing advanced fluorescent materials and sensors. For example, triphenylamine–benzothiazole derivatives showed unusual temperature-controlled fluorescence switching in polar solvents, indicating their potential use in fluorescence-based sensors and optical devices (Kundu et al., 2019). Furthermore, benzothiazole conjugated Schiff base demonstrated capability as fluorescent sensors for detecting metal ions like Al3+ and Zn2+, showcasing their application in environmental monitoring and biomedical diagnostics (Suman et al., 2019).

Anticancer Research

Research into 2-(4-aminophenyl)benzothiazoles has uncovered their potent and selective antitumor properties, with mechanisms involving cytochrome P450 1A1 and the generation of DNA adducts in sensitive tumor cells. This class of compounds represents a promising avenue for developing novel anticancer therapies, particularly for tumors that respond to these mechanisms (Leong et al., 2003).

Mechanism of Action

The mechanism of action of benzothiazole compounds can vary depending on their specific structure and the biological target. For example, some benzothiazole derivatives have been found to exhibit antimicrobial activity, potentially by interfering with bacterial cell wall synthesis or protein production .

Safety and Hazards

Future Directions

Research into benzothiazole compounds is ongoing, with many potential applications in pharmaceuticals and other industries. For example, new benzothiazole derivatives are being synthesized and evaluated for their antimicrobial activity . Additionally, benzothiazoles are being studied for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices .

properties

IUPAC Name |

N-[2-[4-[4-[4-(1,3-benzothiazole-2-carbonylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H20N6O3S4/c41-29(33-35-23-5-1-3-7-25(23)46-33)37-27-17-44-31(39-27)19-9-13-21(14-10-19)43-22-15-11-20(12-16-22)32-40-28(18-45-32)38-30(42)34-36-24-6-2-4-8-26(24)47-34/h1-18H,(H,37,41)(H,38,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKVMIOUGTVWKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CSC(=N3)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=NC(=CS6)NC(=O)C7=NC8=CC=CC=C8S7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H20N6O3S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[4-[4-[4-(1,3-benzothiazole-2-carbonylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

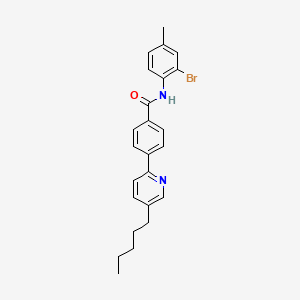

![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547329.png)

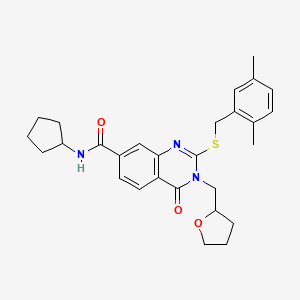

![(E)-3-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2547332.png)

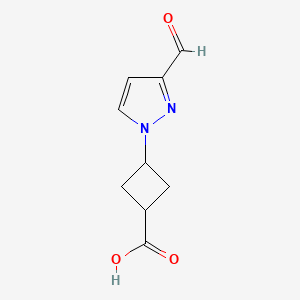

![Allyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2547335.png)

![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2547337.png)

![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2547340.png)

![Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2547344.png)

![1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene](/img/structure/B2547345.png)